molecular formula C4H3F6I B1308822 2-(Iodomethyl)-1,1,1,3,3,3-hexafluoropropane CAS No. 883449-40-9

2-(Iodomethyl)-1,1,1,3,3,3-hexafluoropropane

Cat. No. B1308822
M. Wt: 291.96 g/mol
InChI Key: HCBFQHMXNKGYLU-UHFFFAOYSA-N
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Description

The compound "2-(Iodomethyl)-1,1,1,3,3,3-hexafluoropropane" is a fluorinated organic molecule that contains both iodine and fluorine atoms. This structure suggests potential reactivity due to the presence of the iodomethyl group, which can participate in various chemical reactions, and the hexafluoropropane moiety, which can impart unique physical and chemical properties due to the strong electronegativity of fluorine atoms.

Synthesis Analysis

The synthesis of related fluorinated compounds often involves the use of hexafluoroacetone as a starting material, as seen in the preparation of a hexafluoro-containing diamine monomer for the production of polyamides and polyimides . Additionally, hexafluoroisopropanol has been used as a solvent for the stereoselective preparation of iodoalkenes from vinylsilanes, indicating its role in facilitating reactions involving iodine and fluorine .

Molecular Structure Analysis

The molecular structure of fluorinated compounds is significantly influenced by the presence of fluorine atoms. For instance, all-cis 1,2,3,4,5,6-hexafluorocyclohexane, a related compound, exhibits a high molecular dipole moment due to the clustering of electronegative fluorine atoms, which is unusual for aliphatic compounds . This suggests that "2-(Iodomethyl)-1,1,1,3,3,3-hexafluoropropane" may also display unique structural characteristics due to its fluorine content.

Chemical Reactions Analysis

Fluorinated compounds with iodomethyl groups, such as (iodomethyl)fluorosilanes, have been synthesized and shown to participate in reactions leading to the formation of products with tetracoordinate silicon atoms . The presence of the iodomethyl group in "2-(Iodomethyl)-1,1,1,3,3,3-hexafluoropropane" suggests that it may undergo similar reactions, potentially serving as a precursor for various organic transformations.

Physical and Chemical Properties Analysis

Fluorinated compounds are known for their unique physical and chemical properties. For example, the synthesis of 2-(4-hydroxyphenyl)-1,1,1,3,3,3-hexafluoropropan-2-ol revealed strong intermolecular hydrogen bonds in its crystal structure, which could be indicative of the properties of related hexafluoropropane derivatives . The presence of fluorine atoms often leads to high thermal stability and solubility in polar solvents, as observed in the polyamides and polyimides derived from a hexafluoro-containing diamine . Therefore, "2-(Iodomethyl)-1,1,1,3,3,3-hexafluoropropane" is likely to exhibit similar properties, making it a candidate for applications in materials science and organic synthesis.

Scientific Research Applications

Fluorine Chemistry

Fluorinated compounds, including derivatives similar to 2-(Iodomethyl)-1,1,1,3,3,3-hexafluoropropane, have been extensively studied for their unique reactivity and potential applications. For example, the synthesis and characterization of volatile fluorocarbons have been explored for non-ozone depleting hydrofluorocarbon substitutes, highlighting the importance of fluorine-containing compounds in environmental chemistry (Bhadury et al., 2004).

Materials Science

In materials science, the synthesis and characterization of fluorine-containing polybenzoxazole monomers demonstrate the role of fluorinated compounds in developing advanced polymers with specific properties. These compounds are synthesized through reactions involving fluorinated intermediates, showcasing the utility of such fluorinated entities in polymer chemistry (Fu Ju-sun, 2007).

Organic Synthesis

In organic synthesis, fluoroalcohols like 1,1,1,3,3,3-hexafluoroisopropanol have been utilized as solvents in hypervalent iodine chemistry for the synthesis of diaryliodonium(III) salts. This highlights the role of fluorinated compounds in facilitating unique synthetic pathways, particularly in the stabilization of reactive intermediates (Dohi et al., 2010).

Physical Chemistry

The study of hydrogen-bonding interactions of fluorinated compounds in the gas phase provides insights into the fundamental properties of these molecules, including their thermodynamic stabilities and structural features. Such studies are crucial for understanding the behavior of fluorinated molecules under different conditions (Guerrero et al., 2009).

Polymer Chemistry

Polyimides derived from fluorinated diamine monomers have been explored for their optical and dielectric properties. The incorporation of fluorinated compounds into polymers can significantly affect their physical properties, making these materials suitable for various high-performance applications (Guan et al., 2014).

Safety And Hazards

The safety and hazards of this compound would depend on its specific properties. As a halogenated compound, it could potentially be harmful if ingested or inhaled, and it might also be reactive .

properties

IUPAC Name

1,1,1,3,3,3-hexafluoro-2-(iodomethyl)propane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H3F6I/c5-3(6,7)2(1-11)4(8,9)10/h2H,1H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HCBFQHMXNKGYLU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(C(F)(F)F)C(F)(F)F)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H3F6I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10395914
Record name 1,1,1,3,3,3-hexafluoro-2-(iodomethyl)propane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10395914
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

291.96 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(Iodomethyl)-1,1,1,3,3,3-hexafluoropropane

CAS RN

883449-40-9, 883499-40-9
Record name 1,1,1,3,3,3-hexafluoro-2-(iodomethyl)propane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10395914
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(Iodomethyl)-1,1,1,3,3,3-hexafluoropropane
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